molecular formula C12H19N3 B14678942 N-phenyldiazenyl-N-propylpropan-1-amine CAS No. 36719-39-8

N-phenyldiazenyl-N-propylpropan-1-amine

Katalognummer: B14678942
CAS-Nummer: 36719-39-8
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: MHNQVULYVOWIIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyldiazenyl-N-propylpropan-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features a phenyl group attached to the diazenyl moiety, making it a derivative of phenylamine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyldiazenyl-N-propylpropan-1-amine typically involves the diazotization of phenylamine followed by coupling with a propylamine derivative. The reaction conditions often require a low-temperature environment to stabilize the diazonium salt intermediate. Common reagents include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, followed by the addition of the propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain the low temperatures required for diazotization. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyldiazenyl-N-propylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can break the N=N bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-phenyldiazenyl-N-propylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Wirkmechanismus

The mechanism of action of N-phenyldiazenyl-N-propylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aniline: A primary amine with a phenyl group.

    Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety.

    Azobenzene: A simple azo compound with two phenyl groups connected by an N=N bond.

Uniqueness

N-phenyldiazenyl-N-propylpropan-1-amine is unique due to its specific structure, which combines a diazenyl group with a propylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in dye synthesis and potential pharmaceutical research.

Eigenschaften

CAS-Nummer

36719-39-8

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

N-phenyldiazenyl-N-propylpropan-1-amine

InChI

InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI-Schlüssel

MHNQVULYVOWIIZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)N=NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.